1-Bromo-3-(4-fluorophenoxy)propan-2-one
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Overview
Description
1-Bromo-3-(4-fluorophenoxy)propan-2-one is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . This compound is characterized by the presence of a bromine atom, a fluorophenoxy group, and a propan-2-one moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Scientific Research Applications
1-Bromo-3-(4-fluorophenoxy)propan-2-one has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-Bromo-3-(4-fluorophenoxy)propan-2-one typically involves the reaction of 4-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the fluorophenoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Bromo-3-(4-fluorophenoxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific reagents and conditions employed.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-fluorophenoxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fluorophenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-3-(4-fluorophenoxy)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-phenylpropane: Used in the synthesis of antibacterial agents and MAO-B inhibitors.
3-Bromo-1,1,1-trifluoro-2-propanol: A thiol-reactive trifluoromethyl probe used in chemical shift dispersion studies.
1-Bromo-2-(3-fluorophenoxy)benzene: Another brominated compound with applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
1-bromo-3-(4-fluorophenoxy)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJJMAEVQQIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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